![molecular formula C23H18ClN3O5 B13443068 (11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Cladoniamide A is biosynthesized by Streptomyces uncialis through a series of enzymatic reactions. The biosynthetic gene cluster responsible for its production has been identified and sequenced . The synthetic route involves the oxidative dimerization of two molecules of L-tryptophan, followed by a series of enzymatic transformations that construct the indolocarbazole core and generate the indenotryptoline scaffold .
Análisis De Reacciones Químicas
Cladoniamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include flavin-dependent enzymes for oxidation and specific methyltransferases for methylation . Major products formed from these reactions include different derivatives of Cladoniamide A, such as brominated cladoniamides .
Aplicaciones Científicas De Investigación
Cladoniamide A has several scientific research applications. In chemistry, it serves as a model compound for studying bis-indole alkaloid biosynthesis and enzymatic transformations . In biology, it is used to investigate the metabolic pathways of actinomycete bacteria and their interactions with lichens . In medicine, Cladoniamide A and its derivatives are explored for their potential anticancer properties due to their unique molecular structure . In industry, the biosynthetic pathway of Cladoniamide A provides opportunities for the development of novel bis-indole compounds through combinatorial biosynthesis .
Mecanismo De Acción
The mechanism of action of Cladoniamide A involves a series of enzymatic transformations that convert an indolocarbazole to the indolotryptoline cladoniamide . This cascade involves the conversion of an indolocarbozole to a C4c-C7a cis diol by ClaX1, followed by N-methylation by ClaM1, rearrangement to the indolotryptoline scaffold by ClaX2, and installation of an O-methyl group by ClaM3 . These transformations highlight the importance of non-enzymatic chemistry in generating bis-indole diversity .
Comparación Con Compuestos Similares
Cladoniamide A is unique among bis-indole alkaloids due to its indenotryptoline structure . Similar compounds include BE-54017, which also has an indenotryptoline structure but differs in gene organization and the absence of one N-methyltransferase gene . Other related compounds include rebeccamycin and staurosporine, which have been studied for their anticancer properties .
Propiedades
Fórmula molecular |
C23H18ClN3O5 |
|---|---|
Peso molecular |
451.9 g/mol |
Nombre IUPAC |
(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione |
InChI |
InChI=1S/C23H18ClN3O5/c1-25-14-9-8-11(24)10-13(14)16-17(25)18-19(32-3)12-6-4-5-7-15(12)27(18)23(31)21(29)26(2)20(28)22(16,23)30/h4-10,30-31H,1-3H3/t22-,23+/m0/s1 |
Clave InChI |
IZWAXTFKQJBRQO-XZOQPEGZSA-N |
SMILES isomérico |
CN1C2=C(C=C(C=C2)Cl)C3=C1C4=C(C5=CC=CC=C5N4[C@@]6([C@]3(C(=O)N(C6=O)C)O)O)OC |
SMILES canónico |
CN1C2=C(C=C(C=C2)Cl)C3=C1C4=C(C5=CC=CC=C5N4C6(C3(C(=O)N(C6=O)C)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


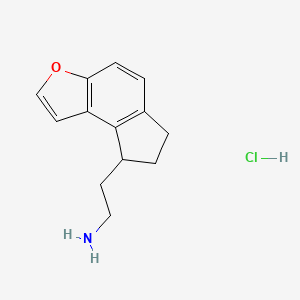
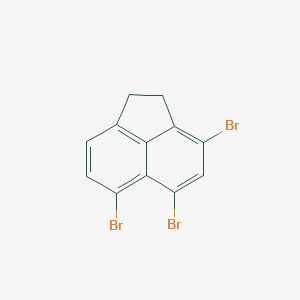
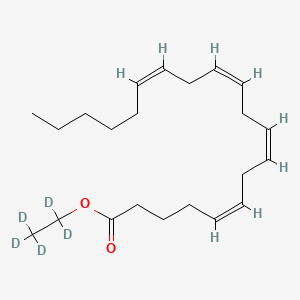
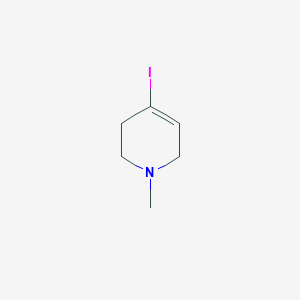
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)

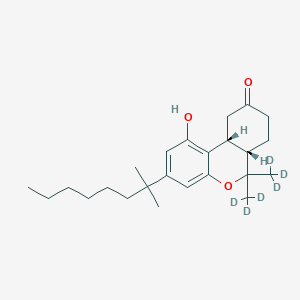

![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
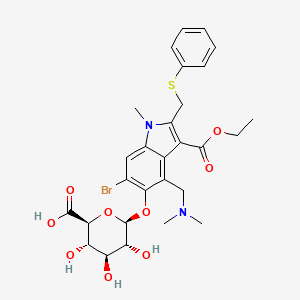
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)

![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
